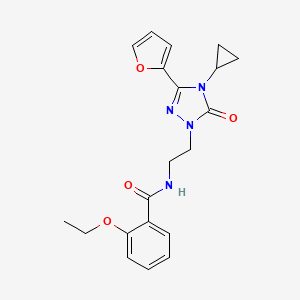

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide

Descripción

Propiedades

IUPAC Name |

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-2-27-16-7-4-3-6-15(16)19(25)21-11-12-23-20(26)24(14-9-10-14)18(22-23)17-8-5-13-28-17/h3-8,13-14H,2,9-12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAESJCQNIOWFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide typically involves a multi-step process, including the formation of intermediates that are subsequently reacted to form the final product. Key reaction conditions often include specific temperature controls, the use of catalysts, and strict pH regulation to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized through continuous flow synthesis, which allows for better control over reaction conditions and scalability. Techniques such as crystallization and chromatography are employed to purify the final product, ensuring it meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide undergoes various chemical reactions, including:

Oxidation: : Often facilitated by strong oxidizing agents, resulting in the formation of ketones or carboxylic acids.

Reduction: : Commonly involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

Reagents such as acids, bases, and organic solvents are frequently used, with reaction conditions tailored to favor the desired chemical transformations. Temperature, pressure, and pH are meticulously controlled to maximize efficiency and yield.

Major Products

Major products from these reactions include various substituted derivatives of the original compound, which may exhibit different chemical and physical properties, thereby expanding the scope of its applications.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a combination of a triazole ring, a cyclopropyl group, and a furan moiety. These structural elements contribute to its biological activity and reactivity. The molecular formula is C16H18N4O2, with a molecular weight of approximately 302.34 g/mol. The presence of the triazole ring is particularly noteworthy as it is often associated with various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide may demonstrate effectiveness against various pathogens, including bacteria and fungi.

Studies have shown that related triazole compounds possess activity against resistant strains of bacteria such as Staphylococcus aureus (MRSA) and Escherichia coli. For instance, derivatives of triazoles have been reported to have minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Antifungal Properties

The triazole moiety is also recognized for its antifungal properties. Compounds with similar structures have been effective against fungal infections, making them valuable in treating conditions caused by fungi resistant to conventional therapies.

Anticancer Potential

Emerging research suggests that triazole derivatives may have anticancer properties. Some studies have highlighted their ability to inhibit specific kinases involved in cancer progression. For example, certain triazole-based compounds have shown promise as inhibitors of c-Met kinases, which are implicated in various cancers .

Case Studies

Several studies have explored the biological activity of similar compounds:

These studies illustrate the promising potential of triazole-based compounds in various therapeutic areas.

Mecanismo De Acción

The compound exerts its effects by binding to specific molecular targets, altering their activity. This binding can modulate various pathways, influencing processes such as enzyme catalysis, receptor activation, and signal transduction. The precise mechanism often involves intricate interactions at the molecular level, which are the subject of ongoing research.

Comparación Con Compuestos Similares

Structural Features

The target compound shares functional motifs with several pesticidal and bioactive molecules (Table 1). Key structural distinctions include:

- Benzamide substituents : The 2-ethoxy group contrasts with para-substituted analogs like etobenzanid (4-(ethoxymethoxy)benzamide), which may alter steric interactions and electronic effects .

- Backbone diversity : Unlike sulfentrazone (a sulfonamide), the target compound is a benzamide derivative, which may influence its mechanism of action.

Table 1: Structural Comparison with Analogous Compounds

Physicochemical Properties

While experimental data are lacking, inferences can be drawn:

- Lipophilicity : The 2-ethoxy group (electron-donating) may increase lipophilicity compared to etobenzanid’s polar ethoxymethoxy group, enhancing membrane permeability .

- Solubility : The furan and triazole groups could reduce aqueous solubility relative to sulfentrazone’s sulfonamide, which is more polar.

- Stability : The cyclopropyl group’s ring strain might confer metabolic resistance compared to linear alkyl chains in analogs.

Computational and Crystallographic Insights

If crystallographic data exist, refinement via SHELXL and visualization through WinGX/ORTEP would reveal conformational details, such as:

- Triazole ring planarity : Partial saturation (4,5-dihydro) may introduce flexibility, affecting binding.

- Intermolecular interactions : The furan’s π-system and amide protons could form hydrogen bonds or π-stacking with biological targets.

Actividad Biológica

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide is a complex organic compound with notable biological activities due to its unique structural components. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is often associated with various pharmacological activities. The presence of the cyclopropyl group and furan moiety enhances its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 356.4 g/mol.

Biological Activity Overview

Research indicates that compounds containing triazole and sulfonamide groups exhibit significant biological activities, including:

- Antibacterial Activity : Compounds with triazole structures have shown efficacy against various bacterial strains, including resistant pathogens. For instance, studies have reported antimicrobial effects against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The triazole moiety is known for its antifungal properties. Preliminary data suggest that this compound can inhibit the growth of fungi such as Candida albicans .

- Anticancer Properties : Some derivatives of triazole compounds have demonstrated cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby modulating their activity.

- Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways, influencing various biological processes.

- Disruption of Cellular Processes : By interfering with metabolic pathways or signal transduction mechanisms, the compound can induce apoptosis in cancer cells or inhibit microbial growth .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- A study on 1,2,4-triazoles indicated their broad-spectrum antibacterial and antifungal activities. Compounds similar in structure to this compound exhibited minimum inhibitory concentrations (MICs) as low as 8 μg/mL against resistant bacterial strains .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| Triazole Derivative A | Antibacterial | 8 |

| Triazole Derivative B | Antifungal | 16 |

| N-(2-(...) | Anticancer (MCF7) | 10 |

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving:

- Condensation Reactions : Combining furan derivatives with triazole precursors.

- Functional Group Modifications : Introducing ethoxy and benzamide functionalities through substitution reactions.

- Optimization Techniques : Utilizing techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Utilize quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and identify energetically favorable intermediates. This reduces trial-and-error by narrowing solvent systems, catalysts, and temperature ranges .

- Apply statistical experimental design (e.g., factorial or response surface methodology) to systematically evaluate variables like reaction time, stoichiometry, and pH. This minimizes the number of experiments while maximizing data quality .

- Monitor purity via HPLC or NMR, with iterative adjustments to purification protocols (e.g., column chromatography gradients or recrystallization solvents).

Q. What analytical techniques are recommended for characterizing the compound’s structure and stability?

Methodological Answer:

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., HSQC, HMBC) to resolve the triazole, furan, and benzamide moieties.

- Purity Assessment : Pair reverse-phase HPLC with UV-vis detection (λ = 254 nm) and charged aerosol detection (CAD) for non-chromophoric impurities.

- Stability Profiling : Conduct accelerated stability studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation via LC-MS and compare degradation products with synthetic standards .

Q. How can researchers determine the pKa and solubility of this compound in non-aqueous solvents?

Methodological Answer:

- Perform potentiometric titrations in solvents like isopropyl alcohol or DMF using 0.05 M tetrabutylammonium hydroxide (TBAH). Calculate pKa from half-neutralization potentials (HNPs) (Table 1) . Table 1 : pKa Values in Selected Solvents (Example Data)

| Solvent | pKa (Compound) |

|---|---|

| Isopropyl alcohol | 8.2 |

| tert-Butyl alcohol | 7.9 |

| DMF | 6.5 |

| Acetone | 7.1 |

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism for forming the 4,5-dihydro-1H-1,2,4-triazol-5-one core?

Methodological Answer:

- Use ab initio molecular dynamics (AIMD) to simulate cyclization steps involving the furan and triazole rings. Identify transition states and intermediates via intrinsic reaction coordinate (IRC) analysis .

- Validate predictions with isotopic labeling (e.g., ¹⁵N or ¹³C) to track bond formation/cleavage during synthesis.

Q. How can discrepancies between experimental and computational data on the compound’s reactivity be resolved?

Methodological Answer:

- Implement a feedback loop where experimental results (e.g., kinetic data, byproduct profiles) refine computational models. Adjust force fields or basis sets in simulations to account for solvent effects or steric hindrance .

- Cross-validate with hybrid QM/MM (quantum mechanics/molecular mechanics) methods to model bulk solvent interactions and heterogeneous catalysis .

Q. What role does the 4-cyclopropyl group play in modulating the compound’s bioactivity or material properties?

Methodological Answer:

- Synthesize analogs with varying substituents (e.g., cyclopropyl vs. cyclohexyl) and compare:

- Physicochemical Properties : LogP (octanol-water partitioning), thermal stability (DSC/TGA).

- Biological Activity : IC₅₀ in target assays (e.g., enzyme inhibition).

- Use molecular docking to assess steric and electronic interactions with hypothetical binding pockets .

Q. How can researchers design experiments to study the compound’s potential in energy-related applications (e.g., organic semiconductors)?

Methodological Answer:

- Measure charge-carrier mobility via time-of-flight (TOF) or field-effect transistor (FET) configurations.

- Evaluate photophysical properties using UV-vis-NIR spectroscopy and cyclic voltammetry to determine HOMO/LUMO levels. Correlate with DFT-calculated electronic structures .

Key Notes for Methodological Rigor

- Contradiction Management : When computational and experimental data conflict, prioritize reproducibility checks (e.g., replicate syntheses under inert atmospheres) before revising models.

- Data Validation : Cross-reference analytical results (e.g., NMR, HRMS) with synthetic intermediates to confirm reaction pathways.

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., azide-containing precursors).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.